Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is an organic compound classified under the phenols. It is characterized by the presence of a phenol group attached to a propyl chain, which is further substituted with an ethyl group and a phenylpropylamino group. The compound's unique structure contributes to its diverse chemical properties and potential applications in various scientific fields.
The synthesis of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- typically involves a multi-step process:
Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through controlled reaction parameters such as temperature, pressure, and reaction time.
The molecular formula for Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is C20H27NO, with a molecular weight of 297.4 g/mol. Its structure features a phenolic ring substituted at the 3-position with an ethyl(3-phenylpropyl)amino group .
This data provides insights into its chemical identity and facilitates further studies on its properties and reactions.
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The presence of the phenolic hydroxyl group allows it to interact with enzymes and receptors, leading to various biological effects. Additionally, the ethyl and phenylpropylamino groups enhance the compound’s binding affinity and specificity towards these targets.
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- exhibits properties typical of both amines and phenols:
These properties influence its solubility in various solvents and its reactivity in chemical reactions.
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- has numerous applications across different scientific fields:
This compound's diverse applications underscore its significance in both research and industrial contexts.
The conceptual origins of aminoalkylphenols trace to early 20th-century sympathomimetic agents. Phenylpropanolamine (PPA), synthesized circa 1910 and characterized pharmacologically by the 1930s, established the foundational β-hydroxyamphetamine structure combining a phenylpropyl backbone with an amino alcohol motif [4]. Though initially misclassified as a direct adrenergic agonist, its recharacterization as a norepinephrine releasing agent (Ki NET = 42.1–137 nM) validated the therapeutic potential of phenylpropylamine derivatives [4]. This revelation spurred systematic exploration of nitrogen-centered modifications, including:
Table 1: Synthesis Milestones in Aminoalkylphenol Development
Year Range | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1910–1930 | β-Hydroxyamphetamine synthesis | Phenylpropanolamine | Validated phenylpropylamine scaffold for CNS activity |
1960–1980 | N-Ethyl quaternization | GBR 12909 derivatives | Enhanced DAT/SERT selectivity (>250-fold) |
1990–2010 | Phenolic metabolite identification | 4-Hydroxy Alverine (CAS 142047-94-7) | Revealed active metabolites with D1 receptor affinity |
2010–Present | Targeted prodrug design | Phenolic carbonate esters | Improved bioavailability of phenolic drugs via enzymatic activation |
The 1990s marked a pivotal shift with the isolation of phenolic metabolites from clinically used amines. 4-Hydroxy Alverine (CAS 142047-94-7), identified as the primary plasma metabolite of the spasmolytic agent alverine, demonstrated that in vivo oxidation could generate bioactive phenolic derivatives from progenitor amines [5]. This biotransformation pathway validated the deliberate incorporation of phenolic moieties into amine-based scaffolds—a design principle directly manifested in Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-. Concurrently, synthetic methodologies advanced through microwave-assisted synthesis and catalytic asymmetric hydrogenation, enabling efficient construction of enantiopure aminoalkylphenols [6]. These developments coalesced into rational design strategies for the contemporary compound class, positioning it at the intersection of endogenous metabolism and synthetic innovation [7] [5].
The strategic integration of phenolic and tertiary amine components in Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- creates a bifunctional scaffold with enhanced target engagement capabilities. The phenolic moiety contributes three principal bioactivities:
Meanwhile, the ethyl(3-phenylpropyl)amine group enables:
Table 2: Structure-Activity Relationship (SAR) Trends in Aminoalkylphenol Hybrids
Structural Feature | DAT Affinity Impact | SERT Affinity Impact | Design Rationale |
---|---|---|---|
Phenol position | Moderate increase | Variable | Enhanced H-bond donation to extracellular loop residues |
Propyl linker length | Critical optimization | Critical optimization | Matches transmembrane span between binding subsites |
N-Ethyl vs. N-Methyl | 2–5 fold enhancement | <2 fold change | Complementary hydrophobic pocket occupancy |
S-configuration at C2 | 10–30 fold increase | Decrease | Chiral preference for DAT substrate binding site |
Phenylpropyl vs. Phenethyl | Improved DAT selectivity | Reduced SERT activity | Optimal distance between aromatic and amine centers |
This pharmacophore synergy enables multitarget engagement critical for complex disorders. In CNS agent design, derivatives demonstrate sub-nanomolar affinity for dopamine transporters (DAT Ki = 0.75–2.7 nM) with modulated serotonin transporter (SERT) activity (SERT/DAT ratio = 13–957), allowing fine-tuning of neurochemical profiles [3]. The scaffold's conformational flexibility permits adaptation to both monoamine transporter binding pockets and G-protein-coupled receptors—validated through molecular docking studies showing simultaneous interaction with D1 receptor polar residues (via phenol) and hydrophobic subpockets (via phenylpropylamine) [5] [3].
Prodrug strategies further leverage this hybrid architecture. Phenolic hydroxyl groups serve as attachment points for:
Table 3: Targeted Prodrug Approaches for Phenolic Derivatives
Prodrug Type | Enzyme Trigger | Release Mechanism | Application Rationale |
---|---|---|---|
Aryl carbonate | Carboxylesterases | Hydrolytic cleavage | Enhanced brain delivery via P-gp avoidance |
Phosphate ester | Alkaline phosphatase | Dephosphorylation | Tumor-selective activation (membrane phosphatase upregulation) |
Sulfamate | Sulfatases | Desulfation | Colon-specific delivery (bacterial sulfatase activity) |
Carbamate | CYP450/esterases | Multi-pathway hydrolysis | Sustained release kinetics |
For anticancer applications, the phenolic component enables oxidative activation to quinone methides—electrophilic intermediates that alkylate nucleophilic residues in target proteins—while the tertiary amine facilitates lysosomotropic accumulation in acidic tumor microenvironments [6]. This dual functionality is exemplified in thiazole-thiophene hybrids where phenolic aminoalkyl chains enhance cytotoxicity against MCF-7 cells (IC50 = 10.2–16.3 μM) through pro-apoptotic mechanisms [6]. The scaffold's versatility across therapeutic areas—from neuropharmacology to oncology—validates its role as a privileged structure in contemporary drug design [2] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: